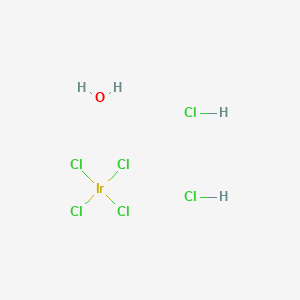

Tetrachloroiridium;hydrate;dihydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

tetrachloroiridium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVQBPXDKJKDME-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583434 | |

| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110802-84-1 | |

| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrachloroiridium Hydrate Dihydrochloride (Hydrogen Hexachloroiridate(IV) Hydrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroiridium hydrate dihydrochloride, more systematically known as Hydrogen Hexachloroiridate(IV) Hydrate (H₂IrCl₆·xH₂O), is a primary inorganic iridium compound. It serves as a crucial precursor in the synthesis of a wide array of iridium-based materials, particularly catalysts for applications in electrochemistry, organic synthesis, and materials science.[1][2] Its high reactivity and solubility in aqueous and alcoholic media make it a versatile starting material for both homogeneous and heterogeneous catalysis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its application, and its toxicological profile.

Physical and Chemical Properties

Hydrogen hexachloroiridate(IV) hydrate is a dark brown to black crystalline solid.[1] It is hygroscopic and should be stored in a dry environment. The compound is known for its good solubility in water and alcohols.[3]

Quantitative Physical Properties

A summary of the key quantitative physical properties of Hydrogen Hexachloroiridate(IV) Hydrate is presented in Table 1.

| Property | Value | References |

| CAS Number | 110802-84-1 | [1][2][4] |

| Molecular Formula | H₂IrCl₆·xH₂O | [1][2][4][5] |

| Molecular Weight | 406.93 g/mol (anhydrous basis) | [3][4][5] |

| Melting Point | 65 °C | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| Iridium Content | 38-42% | [3][5] |

Table 1: Physical Properties of Hydrogen Hexachloroiridate(IV) Hydrate

Chemical Properties

Hydrogen hexachloroiridate(IV) hydrate's chemical behavior is dominated by the chemistry of the hexachloroiridate(IV) anion, [IrCl₆]²⁻.

-

Redox Chemistry: The [IrCl₆]²⁻ ion is a well-known one-electron oxidizing agent, participating in a reversible redox couple with the hexachloroiridate(III) ion, [IrCl₆]³⁻. This property is central to its application in electrochemistry and catalysis.[6] The kinetics of its reduction by various substrates have been studied, revealing its capacity to oxidize both organic and inorganic compounds.[6][7]

-

Ligand Substitution and Hydrolysis: In aqueous solutions, the chloride ligands in the [IrCl₆]²⁻ complex can undergo substitution by water or hydroxide ions. This hydrolysis is a key step in the formation of iridium oxide nanoparticles, a highly active catalytic material. The process can be initiated by adjusting the pH of the solution.

-

Precursor for Catalyst Synthesis: The most significant chemical property of Hydrogen hexachloroiridate(IV) hydrate is its role as a precursor for a wide range of iridium-based catalysts. These include:

-

Iridium Oxide (IrO₂) Nanoparticles: These are highly effective catalysts for the oxygen evolution reaction (OER) in water electrolysis.[8]

-

Supported Iridium Catalysts: Iridium nanoparticles can be deposited on various supports, such as carbon, to create heterogeneous catalysts for reactions like hydrogenation and chlorate reduction.[9][10]

-

-

Stability: The compound is hygroscopic and should be stored in a cool, dry place. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Hydrogen Hexachloroiridate(IV) Hydrate.

Synthesis of Iridium Oxide Nanoparticles

This protocol describes the synthesis of colloidal iridium oxide nanoparticles from Hydrogen hexachloroiridate(IV) hydrate via a hydrolysis and condensation method.[8]

Materials:

-

Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Hydrolysis: Prepare an aqueous solution of H₂IrCl₆. Add a base (e.g., NaOH) to hydrolyze the [IrCl₆]²⁻ complex to [Ir(OH)₆]²⁻. This is typically done at an elevated temperature (e.g., 90 °C). The solution should become colorless.

-

Condensation: Cool the resulting [Ir(OH)₆]²⁻ solution to 0 °C. Carefully add nitric acid to initiate the condensation of the iridium hydroxide species into iridium oxide (IrOₓ·nH₂O) nanoparticles. The solution will turn a stable blue color, indicating the formation of the nanoparticle suspension.

-

Purification (Optional): The colloidal suspension can be purified by dialysis to remove excess ions.

Preparation of Carbon-Supported Iridium Catalyst

This protocol outlines a general procedure for the impregnation of a carbon support with an iridium precursor to create a heterogeneous catalyst.[9]

Materials:

-

Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

-

High surface area carbon support (e.g., activated carbon, carbon nanotubes)

-

Deionized water or ethanol

-

Reducing agent (e.g., sodium borohydride, hydrogen gas)

Procedure:

-

Impregnation: Dissolve a calculated amount of H₂IrCl₆·xH₂O in a suitable solvent (e.g., water or ethanol) to achieve the desired iridium loading on the support. Add the carbon support to this solution and stir or sonicate to ensure uniform wetting and impregnation of the precursor onto the support.

-

Drying: Remove the solvent by evaporation under reduced pressure or by heating in an oven at a moderate temperature (e.g., 80-100 °C).

-

Reduction: Reduce the iridium precursor to metallic iridium nanoparticles on the carbon support. This can be achieved through:

-

Chemical Reduction: Suspend the dried powder in a solvent and add a reducing agent like sodium borohydride.

-

Thermal Reduction: Heat the dried powder under a flow of a reducing gas, such as hydrogen, at elevated temperatures (e.g., 200-400 °C).

-

-

Washing and Drying: After reduction, wash the catalyst with deionized water to remove any residual ions and byproducts. Dry the final catalyst material.

Electrochemical Deposition of Iridium Oxide Films

This protocol describes the anodic electrochemical deposition of iridium oxide films from a solution containing the hexahydroxyiridate(IV) precursor.[11][12]

Materials:

-

Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

-

Sodium hydroxide (NaOH)

-

Supporting electrolyte (e.g., sodium sulfate)

-

Working electrode (e.g., glassy carbon, gold)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare the Precursor Solution: First, prepare the [Ir(OH)₆]²⁻ solution by hydrolyzing H₂IrCl₆ with a base as described in Protocol 3.1. Adjust the pH to near neutral and add a supporting electrolyte.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode to be coated, a reference electrode, and a counter electrode immersed in the precursor solution.

-

Deposition: Apply a constant anodic potential (e.g., +1.0 to +1.3 V vs. Ag/AgCl) to the working electrode. This will oxidize the [Ir(OH)₆]²⁻ and deposit a film of iridium oxide (IrOₓ·nH₂O) onto the electrode surface. The thickness of the film can be controlled by the deposition time and the concentration of the precursor.

-

Rinsing and Drying: After deposition, carefully rinse the electrode with deionized water and allow it to dry.

Spectroscopic and Analytical Data

Biological Activity and Signaling Pathways

Current scientific literature does not indicate a direct role for Hydrogen hexachloroiridate(IV) hydrate or the [IrCl₆]²⁻ ion in biological signaling pathways. Its applications are predominantly in the fields of materials science, catalysis, and electrochemistry. While some iridium complexes are being investigated for their potential as therapeutic agents, these are typically organometallic compounds with specific ligands designed to interact with biological targets. There is no evidence to suggest that the simple inorganic salt, Hydrogen hexachloroiridate(IV) hydrate, has such activity.

Safety and Handling

Hydrogen hexachloroiridate(IV) hydrate is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tetrachloroiridium hydrate dihydrochloride, or Hydrogen hexachloroiridate(IV) hydrate, is a fundamentally important precursor for the synthesis of advanced iridium-based materials. Its well-defined chemical properties, particularly its redox activity and susceptibility to hydrolysis, make it a versatile starting material for the creation of highly active catalysts for a variety of applications. While it does not appear to have a direct role in biological signaling, its importance in the development of new materials for energy and chemical synthesis is undisputed. Researchers working with this compound should be well-versed in its properties and adhere to strict safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hydrogen hexachloroiridate(IV) hydrate Aldrich CAS No.110802-84-1 [sigmaaldrich.com]

- 3. Dihydrogen hexachloroiridate(IV) hydrate, 99% (metals basis), Ir 38-42% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Dihydrogen Hexachloroiridate (IV) | Chloroiridic Acid Hydrate | H2IrCl6 · XH2O - Ereztech [ereztech.com]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and mechanism of hexachloroiridate(iv) oxidation of tellurium(iv) in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Item - A High Yield Synthesis of Ligand-Free Iridium Oxide Nanoparticles with High Electrocatalytic Activity - American Chemical Society - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. iridium ( Ir ) Catalyst Activated carbon powder Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 11. Anodic deposition of colloidal iridium oxide thin films from hexahydroxyiridate(IV) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrachloroiridium Hydrate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrachloroiridium Hydrate Dihydrochloride, more commonly known as Hexachloroiridic Acid Hydrate (H₂IrCl₆·xH₂O). This compound is a critical precursor in the synthesis of various iridium-based catalysts and advanced materials.

Physicochemical Properties

Tetrachloroiridium hydrate dihydrochloride is a dark brown to black crystalline solid.[1][2] It is highly hygroscopic and soluble in water and alcohols.[3] The exact molecular weight and properties can vary depending on the degree of hydration.

| Property | Value | Citations |

| Molecular Formula | H₂IrCl₆·xH₂O | [4][5] |

| Molecular Weight | 406.93 g/mol (anhydrous basis) | [4] |

| Appearance | Dark brown to black, hygroscopic crystals | [1][6] |

| Melting Point | 65 °C (decomposes) | [2][3] |

| Density | Approximately 1.02 g/mL at 25 °C | [2][7] |

| Solubility | Soluble in water and alcohols | [3] |

| CAS Numbers | 16941-92-7 (hexahydrate), 110802-84-1 (hydrate) | [1][2] |

Synthesis Protocols

The synthesis of tetrachloroiridium hydrate dihydrochloride can be achieved through several methods. The most common industrial approaches involve the direct chlorination of iridium metal or an electrochemical dissolution process.

Synthesis via High-Temperature Chlorination

This traditional method involves the reaction of iridium metal powder with a mixture of hydrochloric acid and chlorine gas at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: A quartz tube furnace capable of reaching temperatures up to 600°C is required. The iridium metal powder is placed in a quartz boat within the tube.

-

Reagent Introduction: A stream of chlorine gas (Cl₂) is passed over the iridium powder while simultaneously introducing concentrated hydrochloric acid (HCl) vapor.

-

Reaction: The furnace is heated to approximately 600°C. The reaction proceeds as the iridium is converted to iridium chlorides.

-

Dissolution: After the reaction is complete, the resulting iridium chloride product is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).

-

Purification: The solution is repeatedly evaporated with hydrochloric acid to remove any nitrogen-containing byproducts.[1]

-

Crystallization: The purified solution is then carefully concentrated and cooled to induce crystallization of the tetrachloroiridium hydrate dihydrochloride. The crystals are collected and dried in a vacuum over a desiccant like calcium oxide (CaO).[1]

Synthesis via Electrochemical Dissolution

An alternative and often more controlled method is the electrochemical dissolution of iridium powder in hydrochloric acid. This method avoids the use of chlorine gas and can be performed at lower temperatures.[8][9]

Experimental Protocol:

-

Electrolytic Cell Setup: A U-shaped electrolytic cell made of an acid-resistant material (e.g., glass) is used. Non-metallic conductive electrodes are placed in each arm of the cell.[8][9]

-

Electrolyte and Reactant: The cell is filled with concentrated hydrochloric acid (e.g., 37%). High-purity iridium powder is added to the electrolyte. The weight ratio of hydrochloric acid to iridium powder can range from 3:1 to 100:1.[8][9]

-

Electrolysis: An alternating current is applied across the electrodes. Typical parameters are a voltage of 20-70 V and a current of 10-40 A. The temperature of the electrolyte is maintained between 100-115°C using a cooling system. The electrolysis is continued until the iridium powder is dissolved.[8][9]

-

Filtration and Concentration: The resulting chloroiridic acid solution is filtered to remove any unreacted iridium powder. The filtrate is then distilled to concentrate the solution.[8][9]

-

Crystallization: The concentrated solution is cooled to induce the crystallization of tetrachloroiridium hydrate dihydrochloride. The crystals are then harvested.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Elemental Analysis

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a highly sensitive technique used to determine the iridium content and to quantify trace elemental impurities.

Experimental Protocol (ICP-AES):

-

Sample Preparation: A precisely weighed sample of the tetrachloroiridium hydrate dihydrochloride is dissolved in a suitable acidic aqueous solution, typically dilute hydrochloric acid.[10]

-

Standard Preparation: A series of calibration standards with known iridium concentrations are prepared.

-

Analysis: The sample and standard solutions are introduced into the plasma of the ICP-AES instrument. The instrument measures the intensity of the light emitted at specific wavelengths characteristic of iridium and other elements.

-

Quantification: The iridium concentration in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards. The concentration of impurity elements can also be determined simultaneously.[10]

Typical Impurity Levels:

| Element | Typical Maximum Concentration (ppm) |

| Platinum (Pt) | < 50 |

| Palladium (Pd) | < 50 |

| Rhodium (Rh) | < 50 |

| Ruthenium (Ru) | < 50 |

| Gold (Au) | < 50 |

| Silver (Ag) | < 50 |

| Iron (Fe) | < 50 |

| Copper (Cu) | < 50 |

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the [IrCl₆]²⁻ complex. It is particularly useful for monitoring the stability of the Ir(IV) oxidation state in solution.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as deionized water or a non-reducing organic solvent. The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.0.

-

Analysis: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer. A reference cuvette containing the pure solvent is used to obtain a baseline.

-

Interpretation: The spectrum of the [IrCl₆]²⁻ ion typically exhibits characteristic absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions.

Expected Spectroscopic Data:

| Wavelength (λmax) | Assignment | Solvent |

| ~488 nm | Ligand-to-Metal Charge Transfer (LMCT) | Aqueous |

| ~432 nm | Ligand-to-Metal Charge Transfer (LMCT) | Aqueous |

| ~415 nm | Ligand-to-Metal Charge Transfer (LMCT) | Aqueous |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, which can help to confirm the presence of the Ir-Cl bonds and water of hydration.

Experimental Protocol:

-

Sample Preparation: Due to the hygroscopic nature of the sample, preparation should be performed in a dry environment.

-

KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Analysis: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum is analyzed for characteristic absorption bands. The Ir-Cl stretching vibrations are expected in the far-infrared region, while the O-H stretching and bending vibrations of the water molecules will appear at higher wavenumbers.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3600 - 3200 | O-H stretching of water of hydration |

| ~1630 | H-O-H bending of water of hydration |

| Below 400 | Ir-Cl stretching vibrations |

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for confirming the crystalline structure of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: The crystalline sample is finely ground to a homogeneous powder. Due to its hygroscopic nature, the sample should be prepared and mounted in a low-humidity environment or in a sealed sample holder.[11]

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).[12]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice structure. These can be compared to standard diffraction databases for phase identification.

References

- 1. Hexachloroiridic acid hexahydrate | 16941-92-7 [chemicalbook.com]

- 2. Hydrogen hexachloroiridate(IV) hydrate Aldrich CAS No.110802-84-1 [sigmaaldrich.com]

- 3. Manufacturer - Quality hexachloroiridate,16941-92-7,Hexachloroiridic Acid Hexahydrate| UIV Chem [riyngroup.com]

- 4. Dihydrogen Hexachloroiridate (IV) | Chloroiridic Acid Hydrate | H2IrCl6 · XH2O - Ereztech [ereztech.com]

- 5. colonialmetals.com [colonialmetals.com]

- 6. Hexachloroiridic acid solid and solution | SAFINA, a.s. [safina.eu]

- 7. echemi.com [echemi.com]

- 8. CN102408134B - Electrochemical dissolving method for iridium powder - Google Patents [patents.google.com]

- 9. CN102408134A - Electrochemical dissolution method of iridium powder - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - Journal of Materials Science and Chemical Engineering - SCIRP [scirp.org]

- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

Technical Guide on the Crystal Structure of Tetrachloroiridium Complexes

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of "Tetrachloroiridium hydrate dihydrochloride." A comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, indicates that no experimentally determined crystal structure has been published for a compound with this specific name or a corresponding chemical formula (e.g., H₂[IrCl₄]·H₂O·2HCl). The name itself is chemically ambiguous and does not correspond to a standard, well-characterized iridium complex.

Given the absence of data for the requested compound, this guide will instead focus on the closest, structurally characterized chemical relatives: salts containing the trans-tetrachlorodiaquairidate(III) anion, [IrCl₄(H₂O)₂]⁻ , and the trans-dichlorotetraaquairidium(III) cation, [IrCl₂(H₂O)₄]⁺ . These species represent stable, octahedral coordination complexes of Iridium(III) that incorporate both chloride and water ligands, making them the most relevant analogues for a scientific audience interested in the structural chemistry of hydrated iridium chlorides.

Introduction: The Challenge of Iridium(III) Aquachloro Speciation

Iridium(III) in aqueous hydrochloric acid solutions exists as a complex equilibrium of various aquachloro species, [IrClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺. The precise species present depends on factors such as chloride concentration, pH, and temperature. Isolating and crystallizing a single species from this mixture can be challenging. While "Tetrachloroiridium hydrate dihydrochloride" is not a recognized compound, the name suggests an interest in an iridium species with four chloride ligands and associated water/protons. The trans-[IrCl₄(H₂O)₂]⁻ anion is a stable and well-documented example of such a species.

Crystal Structure of a Related Cationic Complex: (H₃tacn)trans-IrCl₂(H₂O)₄₂

While the primary interest lies in a tetrachloro species, a high-quality crystal structure has been determined for a related complex where the ligand ratio is inverted: the trans-dichlorotetraaquairidium(III) cation. This structure provides valuable insight into the coordination geometry and bond parameters of Ir(III) with both water and chloride ligands.

The structure was determined for the double salt (H₃tacn)trans---INVALID-LINK--₂ (where tacn = 1,4,7-triazacyclononane).[1]

The key structural parameters for the trans-[IrCl₂(H₂O)₄]⁺ cation within this salt are summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 11.8667(14) Å |

| b = 8.1145(11) Å | |

| c = 19.319(3) Å | |

| β = 92.812(11)° | |

| Coordination Geometry | Octahedral |

| Selected Bond Lengths | Ir—Cl: (Average) ~2.35 Å |

| Ir—O (axial): (Average) ~2.05 Å | |

| Ir—O (equatorial): (Average) ~2.05 Å | |

| Selected Bond Angles | Cl—Ir—Cl: ~180° (trans) |

| O—Ir—O (equatorial): ~90° | |

| Cl—Ir—O: ~90° |

Note: Exact bond lengths and angles for the specific iridium cation would be detailed in the primary publication. The values provided are typical for such complexes.

The synthesis of the (H₃tacn)trans---INVALID-LINK--₂ salt provides a methodological blueprint for isolating aquachloro iridium species.

-

Precursor Synthesis : The hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, is prepared first, often from a starting material like iridium(III) chloride hydrate (IrCl₃·xH₂O) or a cesium iridium alum.

-

Reaction : The target complex, trans-[IrCl₂(H₂O)₄]⁺, was identified as a minor product from the reaction between [Ir(H₂O)₆]³⁺ and tacn·3HCl in an aqueous cesium sulfate medium.[1]

-

Crystallization : Single crystals suitable for X-ray diffraction were obtained directly from the reaction medium. The presence of the bulky organic cation (H₃tacn)³⁺ and sulfate anions facilitated the crystallization of this specific double salt.

-

Structure Determination : A suitable single crystal was mounted on a diffractometer. Data was collected, and the structure was solved and refined using standard crystallographic software packages.

Logical Workflow for Iridium Complex Crystallization and Structure Determination

The process of identifying and characterizing a new coordination complex like the one described follows a logical and systematic workflow. This workflow is essential for ensuring the accurate determination of the molecular structure and properties of the compound.

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion and Recommendations

For researchers interested in the specific area of tetrachloroiridate hydrates, the following is recommended:

-

Focus on Analogues : Direct future research toward the synthesis and crystallization of simple alkali metal salts of the trans-[IrCl₄(H₂O)₂]⁻ anion. This species is the most logical and chemically sound interpretation of the originally requested compound name.

-

Systematic Synthesis : Employ systematic crystallization screening techniques, varying counter-ions (e.g., Cs⁺, K⁺, Rb⁺), solvents, and temperature to isolate and grow single crystals of a salt containing the [IrCl₄(H₂O)₂]⁻ anion.

-

Consult Databases : For definitive structural information, researchers should consult primary crystallographic databases such as the Inorganic Crystal Structure Database (ICSD) or the Cambridge Structural Database (CSD) for the most current entries on iridium-chloride-water complexes.

This guide provides a scientifically grounded alternative to the initial query, focusing on verified and published structural data for closely related iridium(III) aquachloro complexes, thereby maintaining the high standard of technical accuracy required by the intended audience.

References

Technical Guide: Hydrogen Hexachloroiridate(IV) Hydrate (CAS 110802-84-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydrogen Hexachloroiridate(IV) Hydrate, a key precursor in the development of iridium-based catalysts and advanced materials.

Chemical Identity and Properties

Hydrogen Hexachloroiridate(IV) Hydrate, identified by the CAS number 110802-84-1, is an inorganic compound with significant applications in catalysis and materials science.[1][2] It is also known by several synonyms, including Chloroiridic acid, Dihydrogen hexachloroiridate(IV) hydrate, and Hexachloroiridium(IV) acid hydrate.[3][4]

Physical and Chemical Properties

This compound is typically a black crystalline solid that is soluble in water and alcohol.[2][5] It is recognized for its high iridium content, which contributes to its potent catalytic activity.[2][6]

| Property | Value | References |

| CAS Number | 110802-84-1 | [3][7] |

| Molecular Formula | H₂IrCl₆ · xH₂O | [1][8] |

| Molecular Weight | 406.95 g/mol (anhydrous basis) | [2][3] |

| Appearance | Black crystalline solid | [2][5] |

| Melting Point | 65 °C (lit.) | [1][3] |

| Density | 1.02 g/mL at 25 °C (lit.) | [1][3] |

| Iridium Content | Approximately 36-44% | [2] |

| Solubility | Soluble in water and alcohol | [5][9] |

Safety and Handling

Hydrogen Hexachloroiridate(IV) Hydrate is classified as a hazardous substance and requires careful handling.

Hazard Identification

The compound is corrosive and can cause severe skin burns and eye damage.[10] It is also harmful if swallowed.[10]

| Hazard Statement | Code |

| May be corrosive to metals | H290 |

| Harmful if swallowed | H302 |

| Causes severe skin burns and eye damage | H314 |

Recommended Handling Precautions

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[11] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[8] In case of contact with skin, immediately wash with soap and water.[10] If inhaled, move the individual to fresh air.[10]

Key Applications and Experimental Protocols

Hydrogen Hexachloroiridate(IV) Hydrate is a versatile precursor for the synthesis of various iridium-based catalysts and materials.[1][2] Its primary applications lie in catalysis, electrochemistry, and materials science.[1][12]

Catalyst for Oxygen Evolution Reaction (OER)

Iridium-based materials are among the most active catalysts for the oxygen evolution reaction, a critical process in water splitting for hydrogen production.

Experimental Protocol: Synthesis of Iridium Oxide Nanoparticles for OER

This protocol describes a general method for synthesizing iridium oxide (IrOₓ) nanoparticles from Hydrogen Hexachloroiridate(IV) Hydrate via a hydrolysis route.

-

Step 1: Formation of Iridium-Hydroxide Complex: An aqueous solution of Hydrogen Hexachloroiridate(IV) Hydrate is prepared. The pH of the solution is adjusted to a basic condition to facilitate the formation of an iridium-hydroxide complex.

-

Step 2: Protonation: The solution is then acidified to induce protonation, leading to the formation of colloidal hydrated IrOₓ nanoparticles.

-

Step 3: Deposition on Support: The colloidal IrOₓ nanoparticles are deposited onto a support material, such as carbon or titanium nitride (TiN), using probe sonication.

Precursor for Hydrogenation Catalysts

This compound is a precursor for preparing catalysts used in hydrogenation reactions, which are fundamental processes in organic synthesis for the saturation of double and triple bonds.[2][6]

Experimental Protocol: General Catalytic Hydrogenation of Alkenes

While a specific protocol starting from H₂IrCl₆ is not detailed in the provided search results, a general workflow for the catalytic hydrogenation of alkenes is as follows:

-

Catalyst Preparation: An iridium-based catalyst is prepared from the Hydrogen Hexachloroiridate(IV) Hydrate precursor. This often involves reduction to form metallic iridium nanoparticles or complexes.

-

Reaction Setup: The alkene substrate is dissolved in a suitable solvent in a reaction vessel. The prepared catalyst is then added to the mixture.

-

Hydrogenation: The reaction vessel is purged and then filled with hydrogen gas (H₂). The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated alkane product.

Electrochemical Synthesis of Polyaniline

Hydrogen Hexachloroiridate(IV) Hydrate can be used to catalyze the electrochemical synthesis of polyaniline films on the surface of non-noble metal electrodes.

Experimental Protocol: Electrochemical Deposition of Polyaniline

A general procedure for the electrochemical polymerization of aniline is as follows:

-

Electrolyte Preparation: An aqueous solution containing aniline monomer and an acid (e.g., sulfuric acid) is prepared.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, with the substrate to be coated as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Polymerization: A potential is applied to the working electrode, and the potential is cycled within a specific range to induce the polymerization of aniline on the electrode surface. The presence of an iridium-based catalyst can facilitate this process.

-

Film Characterization: The resulting polyaniline film is washed and can be characterized by various techniques such as cyclic voltammetry, FTIR, and SEM.

Conclusion

Hydrogen Hexachloroiridate(IV) Hydrate is a fundamentally important compound for research and development in catalysis and materials science. Its role as a precursor to highly active iridium-based catalysts for a range of applications, including water splitting and organic synthesis, makes it a valuable resource for scientists and engineers. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of Tetrachloroiridium Hydrate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Tetrachloroiridium hydrate dihydrochloride, a compound of significant interest in chemical research and catalysis. Due to the limited direct data on a compound named "Tetrachloroiridium hydrate dihydrochloride," this document will focus on the closely related and commercially available compound, Ammonium hexachloroiridate(III) hydrate ((NH₄)₃[IrCl₆]·H₂O) , which is often used in similar applications. The principles of stability and handling discussed herein are broadly applicable to hygroscopic and potentially air-sensitive iridium coordination complexes.

Physicochemical Properties and Stability Profile

Ammonium hexachloroiridate(III) hydrate is a green crystalline solid.[1] Its stability is primarily influenced by its hygroscopic nature, making it susceptible to degradation in the presence of moisture.[1]

Key Stability Characteristics:

-

Hygroscopicity: The compound readily absorbs moisture from the atmosphere. This is a critical factor to control during storage and handling to prevent changes in its physical and chemical properties.

-

Incompatibilities: The compound should not be stored with or exposed to strong oxidizing agents, as this can lead to hazardous reactions.[1]

-

Hazardous Decomposition Products: Upon decomposition, typically under thermal stress, the compound may release toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and metal oxides.

Quantitative Stability Data

While specific long-term and accelerated stability studies for Ammonium hexachloroiridate(III) hydrate are not publicly available, the following tables provide an illustrative summary of expected stability based on ICH Q1A guidelines for new drug substances and typical behavior of hygroscopic inorganic compounds.[3][4][5]

Table 1: Illustrative Long-Term Stability Data

| Storage Condition | Time Point | Assay (%) | Appearance | Water Content (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 100.0 | Green Crystalline Powder | 3.8 |

| 3 Months | 99.8 | No Change | 3.9 | |

| 6 Months | 99.5 | No Change | 4.0 | |

| 12 Months | 99.1 | No Change | 4.2 | |

| 24 Months | 98.2 | Slight Darkening | 4.5 |

Table 2: Illustrative Accelerated Stability Data

| Storage Condition | Time Point | Assay (%) | Appearance | Water Content (%) | Degradation Products (%) |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 100.0 | Green Crystalline Powder | 3.8 | Not Detected |

| 1 Month | 98.5 | Slight Darkening | 4.8 | 0.15 | |

| 3 Months | 96.2 | Darkening of Powder | 5.5 | 0.45 | |

| 6 Months | 93.8 | Significant Darkening | 6.2 | 1.10 |

Recommended Storage Conditions

To ensure the long-term integrity and purity of Ammonium hexachloroiridate(III) hydrate, the following storage conditions are recommended:

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). For long-term storage (>1 year), consider refrigeration (2-8°C). | Minimizes thermal degradation. |

| Humidity | Store in a dry environment, protected from moisture. | The compound is hygroscopic and will absorb atmospheric water. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against potential oxidation and reaction with atmospheric components. |

| Container | Keep in a tightly sealed, opaque container. Ampouling under inert gas is ideal for long-term storage of small quantities. | Prevents exposure to moisture, light, and air. |

| Incompatibles | Store away from strong oxidizing agents. | To prevent hazardous chemical reactions. |

For solutions of the compound, it is recommended to store them at -20°C for use within one month or at -80°C for use within six months to maintain stability.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Ammonium hexachloroiridate(III) hydrate.

Stability Study Protocol (ICH Q1A Guideline Adaptation)

This protocol is designed to evaluate the stability of the compound under various environmental conditions over time.

Objective: To establish a re-test period for Ammonium hexachloroiridate(III) hydrate by assessing its thermal stability and sensitivity to moisture.

Materials:

-

Three primary batches of Ammonium hexachloroiridate(III) hydrate.

-

Container closure system identical to the proposed packaging for storage and distribution.

-

Controlled environment stability chambers.

Methodology:

-

Initial Analysis (Time 0): Perform a complete analysis on all three batches to establish the initial quality, including assay, appearance, water content, and identification of any degradation products.

-

Long-Term Stability Testing:

-

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed re-test period.

-

-

Accelerated Stability Testing:

-

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

-

-

Stress Testing:

-

Conduct studies on a single batch to identify potential degradation products and degradation pathways.

-

Conditions should include elevated temperature (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis.

-

-

Analysis at Each Time Point: At each testing interval, evaluate the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Using a validated stability-indicating method (e.g., ICP-MS for iridium content).

-

Water Content: By Karl Fischer titration.

-

Degradation Products: Using a suitable chromatographic technique (e.g., HPLC-UV/MS) to separate and quantify any impurities.

-

Analytical Method: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and the temperature at which water of hydration is lost.

Instrument: Thermogravimetric Analyzer.

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min).

-

Use an inert atmosphere (e.g., nitrogen) to purge the furnace.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the stability and handling of Ammonium hexachloroiridate(III) hydrate.

Caption: Workflow for a formal stability study.

Caption: Recommended handling of hygroscopic compounds.

Caption: Potential degradation pathways.

References

Solubility Profile of Tetrachloroiridium Hydrate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrachloroiridium hydrate dihydrochloride (also known as chloroiridic acid hydrate or hydrogen hexachloroiridate(IV) hydrate). The information is targeted toward professionals in research, science, and drug development who utilize iridium compounds in their work. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility of Tetrachloroiridium Hydrate Dihydrochloride

Tetrachloroiridium hydrate dihydrochloride is an inorganic complex of iridium that serves as a precursor in the synthesis of various iridium-based catalysts and materials. Its solubility is a critical parameter for its application in homogeneous catalysis, electrochemistry, and the synthesis of novel compounds. Understanding its behavior in different solvents is essential for reaction design, purification, and formulation.

Quantitative Solubility Data

Quantitative solubility data for tetrachloroiridium hydrate dihydrochloride in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions and data for closely related compounds provide valuable insights. The available data is summarized in the table below.

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | Soluble | [1][2] |

| 456 g/L at 30 °C (for Hexahydrate form) | ||||

| Alcohol | ROH | Polar Protic | Soluble | [1][2] |

| Hydrochloric Acid | HCl (aq) | Aqueous Acidic | Soluble | [2] |

| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble (for a related DMSO complex) | [3] |

Note on Data Limitations: The quantitative value provided for water solubility is for the hexahydrated form of chloroiridic acid, which may differ from other hydrated forms of tetrachloroiridium dihydrochloride. The solubility in alcohols is stated qualitatively in the literature. The high solubility in acetone is noted for a specific iridium(IV) chloride-DMSO complex and may not be directly representative of tetrachloroiridium hydrate dihydrochloride itself. For other organic solvents, the data is largely unavailable, suggesting that solubility may be limited. For instance, the related salt, ammonium hexachloroiridate(IV), is reported to be insoluble in ethanol.[4]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

-

Tetrachloroiridium hydrate dihydrochloride

-

Selected solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tetrachloroiridium hydrate dihydrochloride to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and the solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven. The temperature should be set high enough to evaporate the solvent in a reasonable time but low enough to avoid decomposition of the tetrachloroiridium hydrate dihydrochloride.

-

Continue heating until the solvent has completely evaporated and a constant weight of the dry solid is achieved.

-

-

Weighing and Calculation:

-

Cool the evaporation dish containing the dry solute in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the dish with the dried solute on an analytical balance.

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dish and solute - Mass of empty dish) / Volume of solution withdrawn (L)

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

References

Unveiling the Legacy of Iridium Chlorides: A Technical Journey Through History and Discovery

For Immediate Release

A deep dive into the historical background and discovery of iridium chloride compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical guide. This whitepaper details the key scientific milestones, from the initial discovery of iridium to the early synthesis and characterization of its chloride derivatives, supported by quantitative data, historical experimental protocols, and visualizations of the scientific journey.

The story of iridium and its chloride compounds is one of serendipity, meticulous investigation, and the relentless pursuit of knowledge by the pioneers of modern chemistry. From the initial isolation of the element iridium in the early 19th century, the vibrant and diverse chemistry of its compounds, particularly its chlorides, has captivated scientists and paved the way for numerous technological advancements.

The Dawn of a New Element: The Discovery of Iridium

The journey begins in 1803 with the English chemist Smithson Tennant. While investigating the residue of platinum ore that had been dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid), Tennant astutely observed that a dark, insoluble material remained.[1][2] Prevailing scientific thought at the time dismissed this residue as mere graphite. However, Tennant's curiosity and rigorous experimental approach led him to a groundbreaking discovery. Through a series of treatments with alternating alkaline and acidic solutions, he successfully isolated two new elements: osmium and iridium.[1][2]

He formally announced his discovery to the Royal Society in 1804.[1][2] The name "iridium" was chosen from the Greek word "iris," meaning rainbow, a tribute to the striking and varied colors of its salts in solution.[1][2] This colorful characteristic was an early indicator of the rich coordination chemistry that iridium possesses, a feature prominently displayed by its chloride complexes.

Early Encounters with Iridium Chlorides: Synthesis and Characterization

Following the discovery of iridium, the scientific community, including notable figures like Jöns Jacob Berzelius and Louis Nicolas Vauquelin, embarked on elucidating the properties of this new element and its compounds. The initial interactions with iridium chlorides were intrinsically linked to the methods used to extract and purify iridium from platinum ores.

One of the earliest documented methods for the extraction of iridium, which inherently involved the formation of its chloride complexes, was detailed by Friedrich Wöhler in an 1833 publication in the "Annales de Chimie et de Physique." His process involved the treatment of the platinum ore residue with a mixture of reagents, leading to the separation of iridium and osmium. While not a direct synthesis of pure iridium chloride, this work laid the groundwork for understanding its behavior in solution.

The deliberate synthesis and characterization of specific iridium chloride compounds, namely iridium(III) chloride (IrCl₃) and iridium(IV) chloride (IrCl₄), evolved throughout the 19th century. Early synthetic routes were often extensions of the extraction processes.

Historical Experimental Protocol: Wöhler's Extraction of Iridium (circa 1833)

-

Fusion: The insoluble residue from platinum ore was mixed with an oxidizing agent, such as potassium nitrate, and a flux, like potassium hydroxide. This mixture was then heated to high temperatures in a crucible. This process converted the metallic iridium into a water-soluble iridate salt.

-

Dissolution and Acidification: The fused mass was cooled and then dissolved in water. The resulting solution, containing the iridate, was then carefully acidified with hydrochloric acid. This step would have led to the formation of various chloro-iridium complexes in solution.

-

Precipitation and Separation: Through controlled adjustments of pH and the addition of specific reagents, iridium could be selectively precipitated from the solution, separating it from osmium and other platinum group metals. The precipitates would have been complex iridium chloride salts.

It is important to note that the purity of the iridium chloride compounds obtained through these early methods would have been a significant challenge for 19th-century chemists.

Properties of Iridium Chlorides: Early Observations

Early quantitative data on the physical and chemical properties of iridium chlorides were gradually accumulated as purification techniques improved. The distinct colors of the different oxidation states of iridium in chloride solutions were a key characteristic noted by early researchers.

| Property | Iridium(III) Chloride (IrCl₃) (Anhydrous) | Iridium(IV) Chloride (IrCl₄) (Anhydrous) | Iridium(III) Chloride Hydrate (IrCl₃·xH₂O) |

| Appearance | Dark green to black crystalline solid | Brown to black crystalline solid | Olive-green to brown powder |

| Solubility in Water | Insoluble | Soluble | Soluble |

| Molar Mass ( g/mol ) | 298.58 | 334.03 | Variable |

| Melting Point (°C) | Decomposes above 763 | Decomposes | Decomposes |

Note: The properties listed are based on modern, refined measurements. Early 19th-century data would have been less precise.

Visualizing the Path of Discovery

The journey from the initial observation of an unknown residue to the characterization of specific iridium chloride compounds involved a network of scientific inquiry and collaboration. The following diagram illustrates the key milestones and figures in this historical narrative.

Caption: A timeline of the discovery of iridium and the early studies of its chloride compounds.

The historical journey of iridium chloride compounds, from their shadowy origins in the residues of platinum ore to their isolation and characterization, stands as a testament to the foundational principles of chemical inquiry. The work of these early pioneers not only unveiled a new element with remarkable properties but also laid the groundwork for the vast and complex field of iridium chemistry that continues to be a fertile ground for research and innovation today.

References

A Technical Guide to the Theoretical Investigation of Tetrachloroiridium Hydrate Dihydrochloride's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of tetrachloroiridium hydrate dihydrochloride, represented by the formula [H₃O]₂[IrCl₄(H₂O)₂]·2HCl, a compound of interest in various chemical and pharmaceutical domains. Understanding the electronic properties of such iridium complexes is paramount for predicting their reactivity, stability, and potential applications. This document outlines the standard computational protocols, expected data outputs, and a conceptual framework for such an investigation.

Computational Methodology: A Detailed Protocol

The investigation of the electronic structure of tetrachloroiridium hydrate dihydrochloride is typically conducted using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The following protocol outlines a standard approach for these calculations.

1.1. Molecular Structure and Optimization The initial step involves constructing the 3D structure of the [IrCl₄(H₂O)₂]²⁻ anion, along with the hydronium counter-ions and dihydrochloride. The geometry of this complex is then optimized to find its most stable energetic conformation.

1.2. Level of Theory and Basis Sets A common and effective approach involves the use of a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the iridium atom, due to its heavy nature and the presence of relativistic effects, an effective core potential (ECP) like the Los Alamos National Laboratory 2-electron core potential (LANL2DZ) is employed. For the lighter atoms (Cl, O, H), a Pople-style basis set such as 6-31G(d) is generally sufficient.

1.3. Solvation Effects To simulate the behavior of the complex in an aqueous solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied during the calculations.

1.4. Frequency Calculations Following a successful geometry optimization, vibrational frequency calculations are performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

1.5. Electronic Property Calculations With the optimized geometry, a series of calculations are performed to determine the electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis for charge distribution, and the generation of molecular electrostatic potential maps. For a more in-depth understanding of the electronic transitions, Time-Dependent DFT (TD-DFT) can be utilized to predict the UV-Vis absorption spectrum.

Data Presentation

The quantitative results from the theoretical calculations are best presented in a structured tabular format for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Ir-Cl | Value in Å |

| Ir-O | Value in Å | |

| O-H | Value in Å | |

| Bond Angle | Cl-Ir-Cl | Value in degrees |

| Cl-Ir-O | Value in degrees | |

| H-O-H | Value in degrees |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| 1 | Value | Value | Ir-Cl stretch |

| 2 | Value | Value | Ir-O stretch |

| 3 | Value | Value | H₂O bend |

Table 3: Frontier Molecular Orbital Analysis

| Orbital | Energy (eV) | Composition |

| HOMO-1 | Value | e.g., 70% Ir(d), 30% Cl(p) |

| HOMO | Value | e.g., 85% Ir(d), 15% Cl(p) |

| LUMO | Value | e.g., 60% Ir(d), 40% Cl(p) |

| LUMO+1 | Value | e.g., 50% Ir(d), 50% O(p) |

Visualizations

Diagrams are essential for illustrating workflows and conceptual relationships in computational chemistry.

Methodological & Application

Application Notes and Protocols: Tetrachloroiridium Hydrate Dihydrochloride as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O) as a precursor for the in-situ generation of highly effective iridium catalysts. These catalysts are particularly valuable in asymmetric synthesis, a critical component of modern drug development and fine chemical production. The following sections detail protocols for iridium-catalyzed asymmetric hydrogenation of imines and allylic alkylation, supported by quantitative data and workflow diagrams.

Introduction

Tetrachloroiridium hydrate dihydrochloride is a versatile and cost-effective precursor for a wide range of iridium-based catalysts. Its applications span from the synthesis of iridium nanoparticles for hydrogenations to the formation of sophisticated chiral complexes for enantioselective transformations.[1][2][3] The in-situ preparation of the active catalyst from this precursor, typically in combination with a chiral ligand, offers a convenient and efficient method for achieving high yields and enantioselectivities in various organic reactions. This approach is instrumental in the synthesis of chiral amines and all-carbon quaternary centers, which are key structural motifs in many pharmaceuticals and biologically active compounds.

Application 1: Asymmetric Hydrogenation of Imines

Iridium-catalyzed asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. The following protocol is a representative example for the enantioselective reduction of a dialkyl imine, demonstrating the high efficiency and selectivity achievable with catalysts derived from tetrachloroiridium hydrate dihydrochloride.

Experimental Protocol: Asymmetric Hydrogenation of a Dialkyl Imine

This protocol is adapted from a procedure for the asymmetric hydrogenation of dialkyl imines using a chiral iridium catalyst containing a spiro phosphine-amine-phosphine ligand.[2]

Materials:

-

Tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O)

-

Chiral spiro phosphine-amine-phosphine ligand (e.g., C4(H₃) as described in the cited literature)[2]

-

Dialkyl imine substrate (e.g., 1j as described in the cited literature)[2]

-

Magnesium trifluoromethanesulfonate (Mg(OTf)₂)

-

n-Propanol (ⁿPrOH), anhydrous

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations

-

High-pressure autoclave

Procedure:

-

Catalyst Pre-formation (in-situ):

-

In a glovebox or under an inert atmosphere, add tetrachloroiridium hydrate dihydrochloride (0.0015 mmol) and the chiral phosphine-amine-phosphine ligand (0.0015 mmol) to a dry Schlenk flask.

-

Add anhydrous n-propanol (1 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

In a separate vial, dissolve the dialkyl imine substrate (0.3 mmol) and Mg(OTf)₂ (0.015 mmol) in anhydrous n-propanol (2 mL).

-

Transfer the substrate solution to the flask containing the pre-formed catalyst.

-

-

Hydrogenation:

-

Place the reaction flask into a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 35 atm with hydrogen gas.

-

Stir the reaction mixture at -10 °C for 24 hours.

-

-

Work-up and Analysis:

-

Carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The conversion can be determined by ¹H NMR spectroscopy of the crude product.

-

Purify the product by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) of the chiral amine product is determined by chiral HPLC analysis.

-

Data Presentation: Substrate Scope for Asymmetric Hydrogenation of Dialkyl Imines[2]

| Entry | Imine Substrate | Product | Yield (%) | ee (%) |

| 1 | 1a | 2a | 98 | 95 |

| 2 | 1b | 2b | 97 | 96 |

| 3 | 1c | 2c | 98 | 94 |

| 4 | 1d | 2d | 96 | 95 |

| 5 | 1e | 2e | 97 | 93 |

| 6 | 1f | 2f | 95 | 92 |

| 7 | 1g | 2g | 98 | 96 |

| 8 | 1h | 2h | 97 | 95 |

| 9 | 1i | 2i | 96 | 94 |

| 10 | 1j | 2j | 98 | 96 |

Reaction conditions: imine (0.3 mmol), catalyst (0.5 mol%), Mg(OTf)₂ (5 mol%), ⁿPrOH (3 mL), H₂ (35 atm), -10 °C, 24 h. Yields are for the isolated product.

Visualization: Asymmetric Hydrogenation Workflow

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation of Imines.

Application 2: Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation is a highly valuable transformation for the construction of stereogenic centers, including all-carbon quaternary centers.[1][4][5] The following protocol details a general procedure for the enantioselective alkylation of a malonate with a trisubstituted allylic electrophile.

Experimental Protocol: Asymmetric Allylic Alkylation of Diethyl Malonate

This protocol is based on a procedure for the construction of enantioenriched all-carbon quaternary centers.[4]

Materials:

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Chiral ligand (e.g., phosphoramidite or other suitable ligand)

-

Trisubstituted allylic electrophile (e.g., allylic carbonate or phosphate)

-

Diethyl malonate

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Zinc iodide (ZnI₂)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Catalyst and Reagent Preparation:

-

In a glovebox, prepare a stock solution of the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand in anhydrous THF.

-

In a separate vial, prepare a solution of the allylic electrophile (0.1 mmol) in anhydrous THF (0.5 mL).

-

In another vial, prepare a solution of diethyl malonate (0.15 mmol) in anhydrous THF (0.5 mL).

-

-

Reaction Setup:

-

To a dry reaction vial, add the iridium/ligand stock solution (to give 2.5 mol% Ir and 5.0 mol% ligand).

-

Add the solution of the allylic electrophile to the reaction vial.

-

Add NaHMDS (0.15 mmol) as a solid to the solution of diethyl malonate and stir for 5 minutes.

-

Add ZnI₂ (0.15 mmol) as a solid to the malonate solution and stir for another 5 minutes.

-

Add the resulting zinc malonate solution to the reaction vial containing the catalyst and electrophile.

-

-

Reaction:

-

Stir the reaction mixture at ambient temperature (21 °C) for 18 hours.

-

-

Work-up and Analysis:

-

Quench the reaction by adding 3 mL of 0.5 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) is determined by chiral SFC or HPLC analysis.

-

Data Presentation: Substrate Scope for Asymmetric Allylic Alkylation of Malonates[1][4]

| Entry | Allylic Electrophile | Malonate | Product | Yield (%) | ee (%) |

| 1 | Phenyl-substituted | Diethyl | 3a | 93 | 97 |

| 2 | Phenyl-substituted | Dimethyl | 3b | 69 | 97 |

| 3 | Naphthyl-substituted | Diethyl | 5a | 85 | 96 |

| 4 | Furyl-substituted | Diethyl | 5b | 78 | 95 |

| 5 | Thienyl-substituted | Diethyl | 5c | 88 | 96 |

| 6 | Alkyl-substituted | Diethyl | 5d | 75 | 94 |

Reaction conditions: Electrophile (0.1 mmol), malonate (1.5 equiv.), NaHMDS (1.5 equiv.), ZnI₂ (1.5 equiv.), [Ir(COD)Cl]₂ (2.5 mol%), ligand (5.0 mol%), THF, 21 °C, 18 h. Yields are for the isolated product.

Visualization: Asymmetric Allylic Alkylation Logical Relationships

Caption: Logical relationships in Iridium-Catalyzed Asymmetric Allylic Alkylation.

Conclusion

Tetrachloroiridium hydrate dihydrochloride serves as a readily available and effective precursor for the generation of highly active iridium catalysts for asymmetric synthesis. The protocols and data presented herein for asymmetric hydrogenation and allylic alkylation demonstrate the broad applicability and high selectivity of these catalytic systems. For researchers in drug development and fine chemical synthesis, the use of this precursor offers a practical and efficient route to valuable chiral molecules. Further exploration of different chiral ligands and reaction conditions can expand the scope and utility of these iridium-catalyzed transformations.

References

- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]

- 5. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for preparing iridium oxide nanoparticles from Tetrachloroiridium hydrate dihydrochloride

Application Notes & Protocols: Synthesis of Iridium Oxide (IrO₂) Nanoparticles

Introduction

Iridium oxide (IrO₂) nanoparticles are of significant interest due to their exceptional properties, including high electrical conductivity, excellent catalytic activity, and remarkable stability in corrosive environments. These characteristics make them highly valuable in various fields such as electrocatalysis (particularly for the oxygen evolution reaction in water splitting), biosensing, and as therapeutic agents in nanomedicine.[1][2]

This document provides a detailed protocol for the synthesis of iridium oxide nanoparticles via a colloidal hydrolysis method, starting from the precursor tetrachloroiridium hydrate dihydrochloride (also known as hexachloroiridic acid hydrate, H₂IrCl₆·xH₂O). The method involves the hydrolysis of the iridium salt in a basic aqueous solution to form an iridium hydroxide colloid, followed by thermal treatment (calcination) to yield crystalline IrO₂ nanoparticles.[3][4]

Synthesis Pathway Overview

The synthesis process can be summarized in three main stages:

-

Hydrolysis: The iridium precursor (H₂IrCl₆) is hydrolyzed in a basic solution to form iridium hydroxide (Ir(OH)ₓ) complexes.

-

Purification: The resulting colloidal suspension is washed to remove ionic impurities and by-products.

-

Calcination: The purified iridium hydroxide is heated at high temperatures to induce dehydration and crystallization, forming iridium oxide (IrO₂) nanoparticles.

Experimental Protocol

This protocol is based on established hydrolysis and calcination methods for producing crystalline IrO₂ nanoparticles.[3][5]

Materials and Equipment

| Materials | Equipment |

| Tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O) | Magnetic stirrer with hot plate |

| Sodium hydroxide (NaOH), 1 M solution | pH meter |

| Deionized (DI) water (18.2 MΩ·cm) | Oil bath or heating mantle |

| Beakers and flasks | Centrifuge and centrifuge tubes |

| Pipettes and graduated cylinders | Drying oven |

| Spatula and weighing balance | Tube furnace or muffle furnace |

Step-by-Step Procedure

-

Precursor Solution Preparation:

-

Dissolve a specific amount of tetrachloroiridium hydrate dihydrochloride in deionized water to achieve the desired concentration. For example, dissolve 0.15 g of IrCl₃ (as a reference from a similar protocol) in 50 mL of DI water.[5]

-

-

Hydrolysis:

-

Place the beaker containing the iridium precursor solution on a magnetic stirrer.

-

Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while continuously monitoring the pH. Adjust the pH to approximately 12.[5]

-

Continue stirring the solution at room temperature for about 2.5 hours. A color change should be observed as the iridium hydroxide colloid forms.[5]

-

-

Heating/Aging:

-

Purification:

-

Allow the solution to cool to room temperature.

-

Transfer the solution to centrifuge tubes.

-

Centrifuge the dispersion (e.g., at 660 x g for 15 minutes) to pellet the nanoparticles.[5]

-

Carefully decant the supernatant.

-

Resuspend the pellet in fresh deionized water.

-

Repeat the centrifugation and resuspension steps at least three times to remove residual ions and by-products.[5]

-

-

Drying:

-

After the final wash, resuspend the pellet in a minimal amount of DI water and transfer it to a suitable container (e.g., a petri dish).

-

Place the sample in a drying oven at 60-80°C overnight or until the water has completely evaporated, yielding a fine powder of iridium hydroxide.

-

-

Calcination:

-

Transfer the dried iridium hydroxide powder to a ceramic crucible.

-

Place the crucible in a tube or muffle furnace.

-

Heat the sample in an air atmosphere to a temperature between 400°C and 500°C.[3] This temperature range is optimal for converting the hydroxide into crystalline rutile IrO₂ while minimizing excessive particle growth.

-

Hold the temperature for 2-4 hours.

-

Allow the furnace to cool down naturally to room temperature.

-

The resulting black powder consists of iridium oxide nanoparticles.

-

Data Presentation

The following table summarizes key parameters from various synthesis protocols for iridium oxide nanoparticles.

| Parameter | Value / Range | Source |

| Precursor | H₂IrCl₆·nH₂O | [3] |

| Solvent | Deionized Water | [3][5] |

| Base | Sodium Hydroxide (NaOH) | [3][5] |

| Final pH for Hydrolysis | ~12 | [5] |

| Hydrolysis Temperature | Room Temperature, then 80-100°C | [3][5] |

| Hydrolysis Time | ~2.5 hours (RT), 1 hour (heated) | [5] |

| Calcination Temperature | 400°C - 600°C | [3] |

| Optimal Calcination Range | 400°C - 500°C | |

| Reported Avg. Particle Size | ~7 nm | [3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of IrO₂ nanoparticles.

Characterization

To confirm the successful synthesis and determine the properties of the iridium oxide nanoparticles, the following characterization techniques are recommended:

-

Transmission Electron Microscopy (TEM): To analyze the size, morphology, and dispersion of the nanoparticles.

-

X-ray Diffraction (XRD): To confirm the crystalline structure (e.g., rutile phase) of the IrO₂ and estimate the crystallite size.[1]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of iridium (Ir⁴⁺).[1][2]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

Safety Precautions

-

Handle tetrachloroiridium hydrate dihydrochloride with care, as it is a corrosive and sensitizing agent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the synthesis in a well-ventilated fume hood, especially when working with concentrated bases and during the calcination step.

-

The high-temperature furnace should be operated with caution. Ensure all safety interlocks are functional.

References

- 1. Iridium nanomaterials: synthesis and applications_Chemicalbook [chemicalbook.com]

- 2. Iridium-Based Nanohybrids: Synthesis, Characterization, Optical Limiting, and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Preparation and Synergistic Anti-Tumor Effect of Iridium Oxide Nanocomposites under Microscope - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetrachloroiridium Hydrate Dihydrochloride in Homogeneous Catalysis

A Note on Nomenclature: The term "Tetrachloroiridium hydrate dihydrochloride" is not standard. The most common and relevant precursor is Iridium(III) chloride hydrate (IrCl₃·xH₂O) , which is widely utilized as a starting material for the synthesis of various iridium catalysts for homogeneous catalysis. These application notes will focus on the use of Iridium(III) chloride hydrate as a precursor for two key catalytic transformations: the oxidation of alcohols and the transfer hydrogenation of ketones.

Application 1: Iridium-Catalyzed Oxidation of Alcohols

Iridium(III) chloride hydrate, in conjunction with a co-oxidant such as Cerium(IV) sulfate, serves as an efficient catalytic system for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This method is particularly useful for the selective oxidation of various functionalized alcohols.

Quantitative Data for Iridium-Catalyzed Alcohol Oxidation

| Substrate | Product | Catalyst System | Co-oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | IrCl₃·xH₂O | Ce(SO₄)₂ | Acetic Acid/Water | 100 | 4 | 88 |

| p-Chlorobenzyl alcohol | p-Chlorobenzaldehyde | IrCl₃·xH₂O | Ce(SO₄)₂ | Acetic Acid/Water | 100 | 4 | 77 |

| p-Methoxybenzyl alcohol | p-Methoxybenzaldehyde | IrCl₃·xH₂O | Ce(SO₄)₂ | Acetic Acid/Water | 100 | 4 | 88.6 |

| Cyclohexanol | Cyclohexanone | IrCl₃·xH₂O | Ce(SO₄)₂ | Acetic Acid/Water | 100 | 5 | 44 |